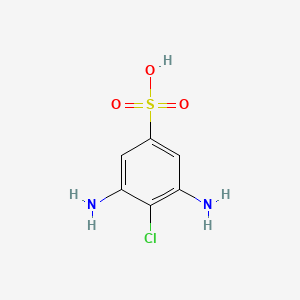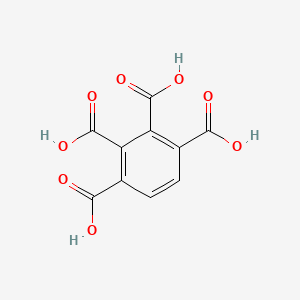
Benzene-1,2,3,4-tetracarboxylic acid
Übersicht
Beschreibung
Benzene-1,2,3,4-tetracarboxylic acid, also known as Mellophanic acid, is a compound with the molecular formula C10H6O8 . It has a molecular weight of 254.15 g/mol . It is used as a ligand in the synthesis of a wide range of metal-organic frameworks (MOFs) and coordination polymers .
Molecular Structure Analysis
The molecular structure of Benzene-1,2,3,4-tetracarboxylic acid can be represented by the canonical SMILES notation: C1=CC(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O . The crystal structure of the compound has been studied, with the Hermann-Mauguin space group symbol being P -1 .Chemical Reactions Analysis
Benzene-1,2,3,4-tetracarboxylic acid is used in the construction of alkali and alkaline earth coordination polymers . In one study, 1D Co (II)-carboxylate chains were linked together by the organic moiety of BTC 4− ligands, forming a 3D coordination polymer .Physical And Chemical Properties Analysis
The physical and chemical properties of Benzene-1,2,3,4-tetracarboxylic acid include a molecular weight of 254.15 g/mol, a Hydrogen Bond Donor Count of 4, a Hydrogen Bond Acceptor Count of 8, and a Rotatable Bond Count of 4 . More detailed thermochemical data can be found in the Thermodynamics Research Center (TRC) database .Wissenschaftliche Forschungsanwendungen
Synthesis of Metal-Organic Frameworks (MOFs)
Benzene-1,2,3,4-tetracarboxylic acid: is used as an organic linker in the synthesis of MOFs. These are porous materials prepared from metal ions/clusters and multidentate organic ligands. MOFs have a high surface area, good thermal stability, and uniform structured nanoscale cavities, making them suitable for applications such as gas storage, gas separation, heterocatalysis, sensors, and luminescence .
Coordination Polymers
This compound serves as a ligand in the creation of coordination polymers. These materials have been used in the synthesis of nanoparticles, such as cerium dioxide (CeO2) and bismuth oxide (Bi2O3), which are important in various catalytic and electronic applications .
Supramolecular Hydrogels
Benzene-1,2,3,4-tetracarboxylic acid: can react with compounds like 4-hydroxy pyridine to form supramolecular hydrogels. These hydrogels have potential applications in drug delivery systems and tissue engineering due to their biocompatibility and structural properties .
Ultrasonic Synthesis Method
The acid is utilized in ultrasonic synthesis methods to create porous materials. For example, a Ba(II)-based MOF was synthesized using benzene-1,2,3,4-tetracarboxylic acid as a linker through an ultrasonic method, which is a novel approach to material synthesis .
Thermal Stability Analysis
The thermal properties of Benzene-1,2,3,4-tetracarboxylic acid , such as its melting point, are crucial for its application in high-temperature processes. Its melting point is recorded at approximately 510 K, which is significant for its use in thermal stability studies .
Nanotechnology
In nanotechnology, Benzene-1,2,3,4-tetracarboxylic acid is used in the preparation of nanoparticles and nanostructured materials. Its ability to form stable complexes with metals is exploited to create nanoparticles with specific properties for use in electronics, optics, and medicine .
Wirkmechanismus
Target of Action
Benzene-1,2,3,4-tetracarboxylic acid, also known as Pyromellitic Acid, primarily targets the enzyme Fumarate hydratase class II in Escherichia coli . This enzyme plays a crucial role in the TCA cycle, a key metabolic pathway that provides energy through the oxidation of acetyl-CoA.
Mode of Action
It is known to form coordination polymers when reacted with certain metal salts . In these polymers, the organic moiety of the compound links together 1D metal-carboxylate chains, forming a 3D coordination polymer .
Biochemical Pathways
Benzene-1,2,3,4-tetracarboxylic acid is extensively used as a ligand in the synthesis of a wide range of metal-organic frameworks (MOFs) and coordination polymers . These structures can have various applications, including gas storage, catalysis, and drug delivery. The compound can also be used to prepare supramolecular hydrogels by synthesizing gelators reacting with 4-hydroxy pyridine .
Result of Action
The molecular and cellular effects of Benzene-1,2,3,4-tetracarboxylic acid’s action depend on its specific application. For instance, in the formation of coordination polymers, the compound contributes to the creation of complex 3D structures with potential applications in various fields .
Action Environment
The action, efficacy, and stability of Benzene-1,2,3,4-tetracarboxylic acid can be influenced by various environmental factors. For example, the formation of coordination polymers is typically carried out under solvothermal conditions . Additionally, the compound’s reactivity can be affected by factors such as pH, temperature, and the presence of other chemicals.
Zukünftige Richtungen
Benzene-1,2,3,4-tetracarboxylic acid has potential for future applications in organic materials chemistry . Its use as a ligand in the synthesis of MOFs and coordination polymers suggests potential for the design of materials with tailored properties . Furthermore, the successful synthesis of desirable ortho-diimide products suggests potential for the development of new synthetic methods .
Eigenschaften
IUPAC Name |
benzene-1,2,3,4-tetracarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O8/c11-7(12)3-1-2-4(8(13)14)6(10(17)18)5(3)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAIEATUVJFSMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197218 | |
| Record name | Benzene-1,2,3,4-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene-1,2,3,4-tetracarboxylic acid | |
CAS RN |
476-73-3 | |
| Record name | 1,2,3,4-Benzenetetracarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=476-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene-1,2,3,4-tetracarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene-1,2,3,4-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene-1,2,3,4-tetracarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.829 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



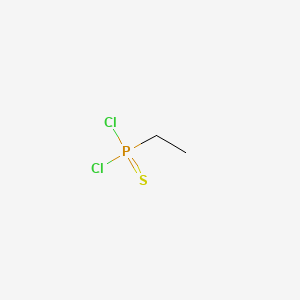

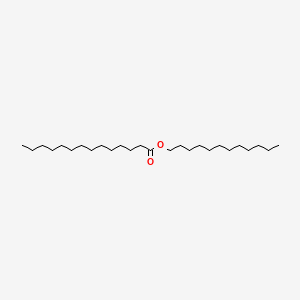



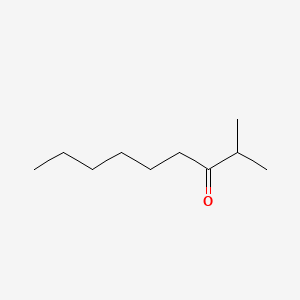




![2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B1605757.png)
![Ethyl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1605758.png)
